molecular formula C24H27N3O3S B3299579 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide CAS No. 899913-50-9

2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

Cat. No.: B3299579
CAS No.: 899913-50-9
M. Wt: 437.6 g/mol
InChI Key: OWZBALIJDZFCAU-UHFFFAOYSA-N
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Description

2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a diazaspiro ring system, a dimethoxyphenyl group, and a phenylacetamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the diazaspiro ring system, introduction of the dimethoxyphenyl group, and subsequent attachment of the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the diazaspiro ring or the phenylacetamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings or the diazaspiro system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as anti-cancer, anti-inflammatory, and antimicrobial properties.

    Medicine: Explored as a potential therapeutic agent for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[45]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide stands out due to its unique combination of structural features, which may confer distinct biological activities and chemical reactivity

Properties

IUPAC Name

2-[[2-(3,5-dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl]sulfanyl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O3S/c1-29-19-13-17(14-20(15-19)30-2)22-23(27-24(26-22)11-7-4-8-12-24)31-16-21(28)25-18-9-5-3-6-10-18/h3,5-6,9-10,13-15H,4,7-8,11-12,16H2,1-2H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZBALIJDZFCAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C2=NC3(CCCCC3)N=C2SCC(=O)NC4=CC=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 2
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2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 3
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2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(3,5-Dimethoxyphenyl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-YL]sulfanyl}-N-phenylacetamide

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